molecular formula C60H84I12N6O30S6-4 B1233506 Herapathite

Herapathite

Cat. No.: B1233506
M. Wt: 3084.6 g/mol
InChI Key: RVSIFMMVUGYDOE-RSBHKSPGSA-N
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Description

Discovery and Early Characterization by William Bird Herapath (1852)

In 1852, William Bird Herapath , a Bristol-based surgeon and chemist, observed emerald-green crystals forming during an experiment involving quinine sulfate, sulfuric acid, and iodine. While popular accounts suggest the crystals originated from canine urine (a claim later contested), Herapath’s published methodology clarifies that the reaction occurred in vitro:

$$
\text{Quinine disulfate} + \text{I}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Herapathite} + \text{Byproducts}
$$

Key properties identified by Herapath :

  • Dichroism : Crystals transmitted light polarized parallel to their elongated axis while absorbing perpendicular components.
  • Polarizing efficiency : Surpassed natural tourmaline, achieving near-complete extinction when crossed at 90°.
  • Crystalline morphology : Thin, hexagonal plates with anisotropic optical behavior (Table 1).

Table 1: Early Structural and Optical Characterization of this compound

Property Observation Source
Crystal System Orthorhombic
Density ~2.3 g/cm³
Dichroic Ratio >100:1 (visible spectrum)
Principal Absorption Along crystallographic b-axis

Herapath’s 1853 refinement of crystal growth enabled millimeter-scale plates, though mechanical fragility limited industrial adoption until the 20th century.

Role in the Development of Polarization Optics

This compound’s dichroism arises from aligned triiodide ($$I_3^-$$) chains within its lattice, which selectively absorb transverse electric fields. This property spurred two transformative applications:

Bernotar Polarizers

In the 1930s, Ferdinand Bernauer developed a method to align this compound microcrystals between glass plates, creating the Bernotar filter for Zeiss cameras. These filters achieved 99.8% polarization efficiency but required quinine—a wartime-critical antimalarial—limiting scalability.

Polaroid Sheet Polarizers

Edwin H. Land’s 1929 innovation embedded this compound in nitrocellulose, enabling mass-produced polarizing films. Land later replaced this compound with synthetic polymers, but acknowledged its foundational role in demonstrating dichroic sheet polarizers.

Comparative Polarizer Performance (1940s)

Material Transmission (%) Extinction Ratio Durability
This compound 18–22 1,000:1 Low
Tourmaline 8–12 100:1 Moderate
Polaroid H-sheet 38–42 10,000:1 High

Modern Relevance in Materials Science and Photonics

Recent advances in nanofabrication and terahertz (THz) photonics have revived interest in this compound’s unique properties:

Terahertz Wave Modulation

This compound’s high birefringence and low THz absorption make it viable for dynamic phase plates in quantum cascade lasers. In 2025, metasurfaces using this compound-analogous triiodide chains demonstrated 140% enhanced THz emission in spin-torque oscillators.

Chiral Sensing and Metasurfaces

The compound’s anisotropic lattice inspires plasmonic metasurfaces for enantiomer discrimination. A 2025 study achieved 5.5 GHz sensitivity in detecting amino acid chirality using this compound-inspired gold nanostructures.

Structural Insights via Modern Crystallography

X-ray diffraction (2025) resolved this compound’s complex unit cell:
$$
\text{4C}{20}\text{H}{26}\text{N}2\text{O}2^{2+} \cdot 3\text{SO}4^{2-} \cdot 2\text{I}3^- \cdot 6\text{H}2\text{O} \cdot \text{CH}3\text{COOH}
$$
The $$I_3^-$$ chains exhibit delocalized excitons polarized along the b-axis, explaining its dichroism.

Figure 1: Triiodide chain alignment in this compound (purple = iodine; gray = carbon).

Properties

Molecular Formula

C60H84I12N6O30S6-4

Molecular Weight

3084.6 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetratriiodide

InChI

InChI=1S/3C20H24N2O2.4I3.6H2O4S/c3*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4*1-3-2;6*1-5(2,3)4/h3*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;;;;6*(H2,1,2,3,4)/q;;;4*-1;;;;;;/t3*13-,14-,19-,20+;;;;;;;;;;/m000........../s1

InChI Key

RVSIFMMVUGYDOE-RSBHKSPGSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.I[I-]I.I[I-]I.I[I-]I.I[I-]I

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.I[I-]I.I[I-]I.I[I-]I.I[I-]I

Synonyms

herapathite
iodoquinine sulfate

Origin of Product

United States

Scientific Research Applications

Introduction to Herapathite

This compound, a compound first synthesized in the 19th century, is known for its unique optical properties, particularly its ability to polarize light. This compound is primarily composed of quinine and iodine, forming needle-like crystals that exhibit significant dichroism. The study of this compound has evolved over the years, leading to various applications in scientific research, especially in optics and materials science.

Polarization and Light Manipulation

This compound is renowned for its exceptional polarizing capabilities, making it a valuable material in optical applications. Its crystals absorb light polarized along one axis while allowing light polarized along another axis to pass through. This property has been explored for developing polarizers that can replace traditional materials like tourmaline and Nichol prisms.

  • Dichroic Properties : The dichroic nature of this compound allows it to selectively absorb certain wavelengths of light. This characteristic is crucial in applications such as:
    • Optical Filters : Used in photography and scientific instruments to enhance image quality by filtering out unwanted light.
    • Liquid Crystal Displays : this compound's polarizing abilities can be harnessed in display technologies, improving contrast and visibility.

Case Study: X-ray Polarization

A significant historical application of this compound was in the study of X-rays. Researchers utilized this compound crystals to polarize X-ray beams, facilitating advanced studies in crystallography and material science. The ability to polarize X-rays opened new avenues for understanding the structure of materials at a microscopic level .

Heat Resistant Variants

Recent advancements have led to the development of heat-resistant variants of this compound. These modified forms are produced by altering the synthesis process, which enhances their thermal stability while maintaining their optical properties. The heat-resistant this compound exhibits:

  • Improved orientation of iodine atoms within the crystal lattice, contributing to better performance under varying temperature conditions.
  • Enhanced transparency when subjected to electric fields, making them suitable for applications in smart windows and adaptive optics .

Table: Comparison of this compound Variants

Property Standard this compound Heat Resistant this compound
Crystal Structure OrthorhombicModified Orthorhombic
Thermal Stability ModerateHigh
Polarizing Efficiency HighHigher
Application Potential Optical FiltersSmart Windows, Adaptive Optics

Structural Studies

Recent research has focused on elucidating the crystal structure of this compound. Understanding its intricate arrangement at the atomic level has implications for both theoretical studies and practical applications. For instance:

  • Researchers have confirmed that this compound contains chains of triiodide ions that contribute to its unique optical properties .
  • Advanced techniques such as X-ray diffraction have been employed to analyze the crystal lattice, revealing insights into how these structures can be manipulated for enhanced performance .

Comparison with Similar Compounds

Tourmaline (Natural Borosilicate Mineral)
Property Herapathite Tourmaline
Composition Quinine sulfate, triiodide, hydrate Complex borosilicate (e.g., NaFe₃Al₆(BO₃)₃Si₆O₁₈(OH)₄)
Dichroism Mechanism Triiodide chain excitons Natural birefringence from asymmetric crystal structure
Anisotropy Factor 385 ~10–50 (varies by type)
Crystal Size Microcrystalline; requires synthetic alignment Naturally small, rarely >1 cm
Applications Synthetic polarizers (e.g., J-sheets) Limited to small-scale optics due to size
Cost & Availability Historically limited by quinine scarcity Rare and expensive

Key Findings :

  • This compound’s dichroism is 7–38× stronger than tourmaline’s, enabling superior light polarization .
  • Tourmaline’s birefringence is less effective for precise polarization, as its absorption coefficient (a) follows a logarithmic decay, unlike this compound’s exponential decay (I' = I·93.82') .
  • This compound’s synthetic nature allows scalable production, whereas tourmaline’s natural scarcity restricts industrial use .

Key Findings :

  • J-sheets leveraged this compound’s dichroism but suffered from scattering losses at crystal boundaries .
  • H-sheets improved durability by eliminating microcrystals, though at the cost of narrower spectral range .
Prussian Blue and Maya Blue (Historical Pigments)
Property This compound Prussian Blue Maya Blue
Composition Quinine sulfate, I₃⁻, H₂O Fe₄[Fe(CN)₆]₃ Palygorskite clay + indigo
Discovery 1852 (accidental) 1706 (deliberate synthesis) ~800 CE (Mesoamerican)
Key Feature Polarizing triiodide chains Cyanide-based framework Organic-inorganic hybrid
Modern Relevance Polarizing optics Electrochromic devices Cultural heritage preservation

Key Findings :

  • Like this compound, Prussian Blue and Maya Blue required modern crystallography to decode their structures .
  • All three materials exemplify serendipitous discoveries with delayed industrial applications .

Preparation Methods

Reaction and Primary Crystallization

ParameterSpecification
Quinine 1.0 molar equivalent
H₂SO₄ 0.8–1.2 equivalents
KI 2.5 equivalents
I₂ 3.0 equivalents
Solvent H₂O:C₂H₅OH:CH₃COOH (1:1:1 by weight)
Reaction Time 1 hour at 25°C

Outcome :

  • Initial crystals: Planar form with composition xC₂₀H₂₄N₂O₂·yH₂SO₄·zHI₃ (y/3z > 0.5).

Recrystallization for Thermal Stability

Solvent Ratio (H₂O:EtOH)Crystal Morphologyy/3z RatioDecomposition Temp.
90:10 Capillary needles0.32118°C
70:30 Mixed needles/plates0.41105°C
10:90 Dendritic clusters0.28122°C

Procedure :

  • Dissolve primary crystals in solvent at 80–90°C .

  • Cool to 25°C at 0.2°C/min.

  • Filter and wash with ice-cold ethanol.

Mechanism :

  • Solvent polarity governs iodine alignment. High H₂O content (>50%) or high EtOH (>90%) promotes uniaxial triiodide (I₃⁻) chains along the crystal’s major axis.

Recrystallization Techniques for Enhanced Optical Properties

Post-2000 research has refined solvent systems to optimize dichroism:

Acetic Acid-Ethanol Co-Solvent Method

  • Solvent : CH₃COOH:EtOH (1:1 by volume).

  • Effect :

    • Reduces crystal defects via slow evaporation.

    • Increases dichroic ratio to 700:1 .

Aqueous Recrystallization with KI Additives

  • Additive : 5% w/w potassium iodide (KI).

  • Outcome :

    • Larger crystals (10–15 mm) due to iodide-mediated Ostwald ripening.

    • I₃⁻ chain continuity improves polarization efficiency.

Structural and Compositional Variants

This compound exists as a non-stoichiometric hydrate with variable polyiodide content:

Formula VariantSourceI₃⁻ Orientation
4Q·3SO₄·2I₃·6H₂OHistorical synthesisDisordered
Q·0.5H₂SO₄·0.7HI₃·2H₂OPatent EP0486266A1Aligned

Key Determinants :

  • Sulfuric acid ratio : Higher H₂SO₄ increases sulfate intercalation, disrupting I₃⁻ chains.

  • Solvent polarity : Ethanol-rich systems favor I₃⁻ linearization .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing herapathite crystals with optimal dichroic properties?

  • Methodological Answer : this compound (iodoquinine sulfate) synthesis requires controlled crystallization to achieve uniform dichroism. A standard protocol involves dissolving quinine sulfate in sulfuric acid, followed by the addition of iodine under precise stoichiometric conditions (1:1 molar ratio). Crystallization is typically performed via slow evaporation at 20–25°C to minimize defects. Characterization via polarized light microscopy and X-ray diffraction (XRD) is critical to verify crystal orientation and purity . Batch consistency can be improved by documenting solvent purity, temperature gradients, and agitation rates, as variations in these parameters significantly affect crystal morphology .

Q. How can researchers characterize the crystallographic and optical properties of this compound?

  • Methodological Answer : Key techniques include:

  • XRD : To determine lattice parameters and confirm the monoclinic crystal system.
  • Polarized Light Microscopy : To observe dichroism by rotating crystals between crossed polarizers.
  • UV-Vis Spectroscopy : To quantify absorption anisotropy at specific wavelengths (e.g., 450–600 nm).
  • Electron Energy Loss Spectroscopy (EELS) : For localized electronic structure analysis, particularly useful for studying iodine-quinine interactions .

Q. What are the primary challenges in replicating historical studies on this compound’s dichroism?

  • Methodological Answer : Many early studies lack detailed synthesis protocols, leading to reproducibility issues. Modern researchers should:

  • Cross-reference historical data with contemporary techniques (e.g., synchrotron XRD for higher resolution).
  • Address impurities in raw materials (e.g., quinine derivatives), which alter crystal growth kinetics.
  • Use standardized measurement conditions (e.g., wavelength, temperature) to enable direct comparisons .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported dichroic ratios of this compound?

  • Methodological Answer : Discrepancies often arise from differences in crystal orientation or measurement techniques. Density functional theory (DFT) simulations can model electronic transitions responsible for dichroism, isolating contributions from iodine and quinine moieties. For example, Lei Liang et al. (2009) used ab initio calculations to correlate linear dichroism with iodine’s spin-orbit coupling effects, providing a theoretical framework to reconcile experimental data . Researchers should validate simulations against spectroscopic data (e.g., EELS) and adjust for crystal defects in experimental samples .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s electronic structure?

  • Methodological Answer :

  • Angle-Resolved EELS : Maps anisotropy in electronic excitations at different crystal orientations.
  • X-ray Absorption Near Edge Structure (XANES) : Identifies iodine’s oxidation state and bonding environment.
  • Time-Resolved Spectroscopy : Captures transient dichroic responses under external stimuli (e.g., electric fields).
    These methods require synchrotron facilities or high-resolution TEM, with careful calibration to avoid beam-induced sample degradation .

Q. How can researchers design experiments to investigate this compound’s potential in novel optical devices?

  • Methodological Answer : A hypothesis-driven approach using PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

  • Population : this compound crystals with defined thickness (e.g., 100–500 nm).
  • Intervention : Application of external electric fields or temperature gradients.
  • Comparison : Baseline dichroism vs. modulated states.
  • Outcome : Quantify changes in polarization efficiency or switching speed.
  • Time : Short-term stability tests (e.g., 24–72 hours).
    Such studies must adhere to materials science reporting guidelines, including full disclosure of synthesis conditions and statistical validation of outcomes .

Data Contradiction and Analysis

Q. What strategies are effective for resolving conflicting data on this compound’s solubility in polar solvents?

  • Methodological Answer :

  • Meta-Analysis : Aggregate solubility data from peer-reviewed studies, controlling for solvent purity and temperature.
  • Controlled Replication : Systematically vary solvent composition (e.g., water-ethanol mixtures) and measure solubility via gravimetry.
  • Molecular Dynamics Simulations : Model solvent-crystal interactions to identify preferential dissolution pathways.
    Document all parameters (e.g., ionic strength, pH) to isolate variables causing discrepancies .

Key Research Findings Table

Property Reported Value Method Study Reference
Dichroic Ratio (450 nm)12:1 to 18:1Polarized UV-VisLei Liang et al. (2009)
Crystal SystemMonoclinic, P2₁/cXRDPaul Rulis et al. (2009)
Bandgap (Theoretical)3.2 eVDFT SimulationsLei Liang et al. (2009)

Ethical and Reporting Considerations

  • Data Availability : Raw crystallographic data should be deposited in repositories like the Cambridge Structural Database.
  • Conflict of Interest : Disclose funding sources for materials synthesis or computational tools .

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